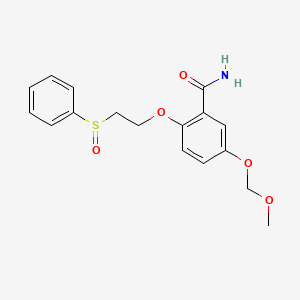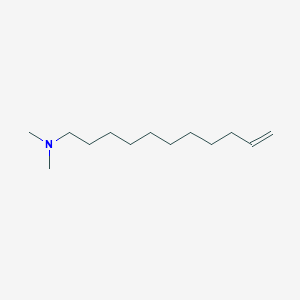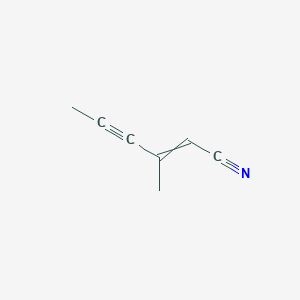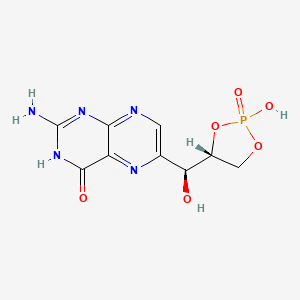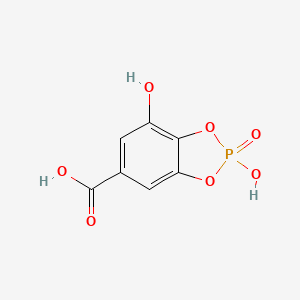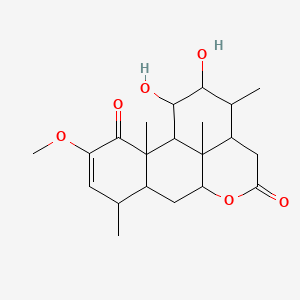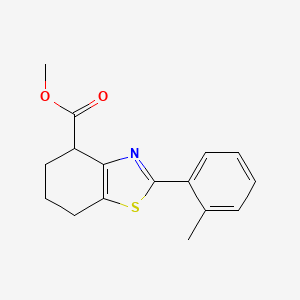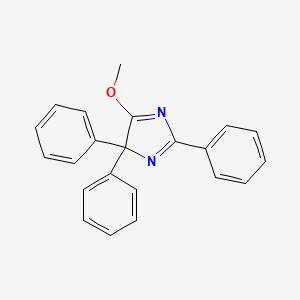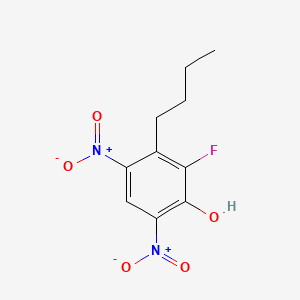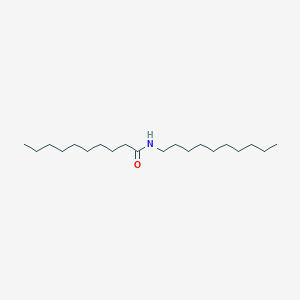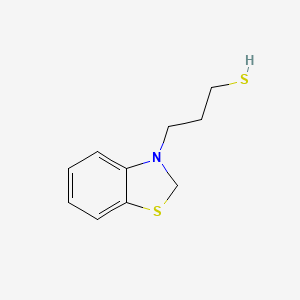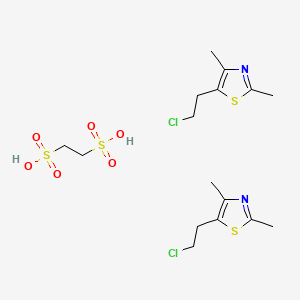
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid is a complex organic compound that features a thiazole ring substituted with a chloroethyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid typically involves the formation of the thiazole ring followed by the introduction of the chloroethyl and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation reactions introduce the chloroethyl and methyl groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a range of derivatives with different functional groups.
Scientific Research Applications
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The thiazole ring may also interact with biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): Similar in having chloroethyl groups, but differs in its sulfur mustard structure and use as a chemical warfare agent.
Chlorambucil: A chemotherapy agent with a similar chloroethyl group, used in the treatment of cancers.
Mechlorethamine: Another nitrogen mustard used in chemotherapy, sharing the chloroethyl functional group.
Uniqueness
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid is unique due to its specific combination of a thiazole ring with chloroethyl and methyl groups, which imparts distinct chemical and biological properties
Properties
CAS No. |
31805-51-3 |
|---|---|
Molecular Formula |
C16H26Cl2N2O6S4 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
5-(2-chloroethyl)-2,4-dimethyl-1,3-thiazole;ethane-1,2-disulfonic acid |
InChI |
InChI=1S/2C7H10ClNS.C2H6O6S2/c2*1-5-7(3-4-8)10-6(2)9-5;3-9(4,5)1-2-10(6,7)8/h2*3-4H2,1-2H3;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI Key |
SOLPJXUVTOFGIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)CCCl.CC1=C(SC(=N1)C)CCCl.C(CS(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


